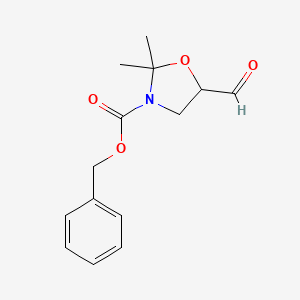
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a bromine atom, a butoxyethyl group, and a chlorine atom attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzene and 1-bromo-2-butoxyethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction rate. Reagents like sodium hydride or potassium carbonate can be employed to deprotonate the starting materials, promoting the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the bromine and chlorine atoms to hydrogen atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, the compound can be used to study the effects of halogenated benzenes on biological systems. It may also be employed in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials. Its unique structure makes it valuable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecule. The butoxyethyl group can enhance the compound’s solubility and facilitate its interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-1-butoxyethyl)-3-chlorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene: This compound has a cyclopentyl group instead of a chlorine atom, which may affect its reactivity and applications.
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene:
(2-Bromo-1-butoxyethyl)benzene: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Eigenschaften
Molekularformel |
C12H16BrClO |
|---|---|
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
1-(2-bromo-1-butoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-7-15-12(9-13)10-5-4-6-11(14)8-10/h4-6,8,12H,2-3,7,9H2,1H3 |
InChI-Schlüssel |
PKVWVMMQRJSDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CBr)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[cyclopropane-1,3'-indolin]-5'-amine](/img/structure/B13641616.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)


![2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)


![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)



![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)

